Cas no 1770775-08-0 (2-acetamido-3-(4-fluorophenyl)-2-methylpropanoic acid)

2-Acetamido-3-(4-fluorophenyl)-2-methylpropanoic acid is a fluorinated organic compound featuring a phenyl ring substituted with a fluorine atom, an acetamido group, and a methylpropanoic acid moiety. Its structural characteristics make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for designing bioactive molecules with enhanced metabolic stability and target specificity. The fluorine substitution improves lipophilicity and binding affinity, while the acetamido group contributes to hydrogen bonding potential. This compound is suitable for applications in medicinal chemistry, including the development of enzyme inhibitors or receptor modulators. Its well-defined stereochemistry and purity ensure reproducibility in research and industrial processes.
2-acetamido-3-(4-fluorophenyl)-2-methylpropanoic acid structure
1770775-08-0 structure
Product Name:2-acetamido-3-(4-fluorophenyl)-2-methylpropanoic acid
CAS No:1770775-08-0
MF:C12H14FNO3
MW:239.24286699295
CID:6216666
PubChem ID:114832175
Update Time:2025-05-21

2-acetamido-3-(4-fluorophenyl)-2-methylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-acetamido-3-(4-fluorophenyl)-2-methylpropanoic acid
    • 1770775-08-0
    • EN300-14102438
    • Inchi: 1S/C12H14FNO3/c1-8(15)14-12(2,11(16)17)7-9-3-5-10(13)6-4-9/h3-6H,7H2,1-2H3,(H,14,15)(H,16,17)
    • InChI Key: MMOXZAVRMPMPDU-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)CC(C(=O)O)(C)NC(C)=O

Computed Properties

  • Exact Mass: 239.09577147g/mol
  • Monoisotopic Mass: 239.09577147g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 66.4Ų

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Additional information on 2-acetamido-3-(4-fluorophenyl)-2-methylpropanoic acid

Exploring the Potential of 2-Acetamido-3-(4-Fluorophenyl)-2-Methylpropanoic Acid (CAS No. 17707-75-0) in Modern Research

The compound 2-acetamido-3-(4-fluorophenyl)-2-methylpropanoic acid, identified by the CAS registry number CAS No. 17707-75-0, has garnered significant attention in the scientific community due to its unique chemical properties and potential applications across various fields. This compound, often abbreviated as FAPMA (Fluorinated Acetamido Propanoic Acid), is a derivative of propanoic acid with a fluorinated aromatic ring and an acetamido group, making it a versatile molecule for research and development.

Recent studies have highlighted the importance of fluorinated compounds in drug design, particularly in enhancing pharmacokinetic properties such as bioavailability and metabolic stability. The presence of the 4-fluorophenyl group in FAPMA contributes to its lipophilicity, which is crucial for membrane permeability and drug delivery systems. This characteristic has made FAPMA a promising candidate in the development of novel therapeutic agents, especially in the fields of oncology and neurodegenerative diseases.

In terms of synthesis, FAPMA can be prepared through a multi-step process involving nucleophilic acyl substitution and Friedel-Crafts acylation. The optimization of these reactions has been a focal point for researchers aiming to improve yield and purity. Recent advancements in catalytic methods, such as the use of microwave-assisted synthesis and enzymatic catalysts, have significantly streamlined the production process, making FAPMA more accessible for large-scale applications.

The application of FAPMA extends beyond pharmaceuticals into materials science, where its unique structure enables the formation of self-assembled monolayers (SAMs) with tailored properties. These SAMs have potential applications in sensors, coatings, and nanotechnology, where surface functionality is critical. For instance, FAPMA-based SAMs have shown promise in enhancing the sensitivity of biosensors for detecting analytes such as glucose and heavy metal ions.

Moreover, FAPMA has been explored as a building block for peptide synthesis due to its amide functionality. Its role as a precursor for bioactive peptides has opened new avenues in peptide therapeutics, particularly in vaccine development and targeted drug delivery systems. The integration of FAPMA into peptide backbones has been shown to enhance stability and bioavailability, making it a valuable tool in this emerging field.

In recent years, computational chemistry has played a pivotal role in understanding the molecular interactions of FAPMA with biological targets. Molecular docking studies have revealed that FAPMA exhibits strong binding affinities to several protein targets associated with diseases such as Alzheimer's and cancer. These findings underscore its potential as a lead compound for drug discovery programs.

The environmental impact of FAPMA is another area of growing interest among researchers. As industries increasingly prioritize sustainability, understanding the biodegradation pathways and ecological effects of synthetic compounds like FAPMA becomes essential. Preliminary studies indicate that FAPMA undergoes rapid hydrolysis under environmental conditions, suggesting that it may pose minimal risk to ecosystems when used responsibly.

In conclusion, 2-acetamido-3-(4-fluorophenyl)-2-methylpropanoic acid (CAS No. 17707-75-0) stands at the forefront of contemporary research due to its versatile chemical structure and wide-ranging applications. From drug development to materials science and peptide synthesis, this compound continues to unlock new possibilities across diverse scientific disciplines.

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